

Spectroscopic Data of Allyldimethylsilane: A Technical Guide

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Compound of Interest

Compound Name: *Allyldimethylsilane*

CAS No.: 3937-30-2

Cat. No.: B1587919

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An In-depth Analysis of NMR and IR Spectra for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **allyldimethylsilane** (CAS No. 3937-30-2), a valuable organosilicon reagent in organic synthesis. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and monitoring its reactivity in chemical transformations. This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of **allyldimethylsilane**, offering insights into the interpretation of its spectra and the underlying principles governing its spectral features.

Introduction to Allyldimethylsilane

Allyldimethylsilane is an organosilicon compound featuring a dimethylsilyl group attached to an allyl moiety.^{[1][2]} Its unique structure, combining the reactivity of an allyl group with the properties of a silicon atom, makes it a versatile building block in a variety of chemical reactions, including carbon-carbon bond formation and polymerization processes.^[1] Accurate

spectroscopic characterization is the cornerstone of its effective utilization in research and development.

Molecular Structure of **Allyldimethylsilane**

Caption: Molecular structure of **allyldimethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **allyldimethylsilane**, both ^1H and ^{13}C NMR provide critical information about its molecular framework.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **allyldimethylsilane** is characterized by distinct signals corresponding to the different proton environments within the molecule. The interpretation of these signals, including their chemical shifts, multiplicities, and coupling constants, allows for the unambiguous assignment of each proton.

Experimental Protocol: ^1H NMR Spectroscopy

A standard protocol for acquiring the ^1H NMR spectrum of **allyldimethylsilane** is as follows:

- **Sample Preparation:** A solution of **allyldimethylsilane** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.
- **Data Acquisition:** A standard one-dimensional proton pulse program is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for complete relaxation of the protons between scans.

- **Data Processing:** The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections.

¹H NMR Data Summary



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of **allyldimethylsilane** is consistent with its molecular structure. The six equivalent protons of the two methyl groups attached to the silicon atom appear as a sharp singlet at approximately 0.0 ppm. This upfield chemical shift is characteristic of protons on alkyl groups bonded to silicon. The methylene protons adjacent to the silicon atom resonate as a doublet around 1.5 ppm, with the splitting arising from coupling to the adjacent vinyl proton. The terminal vinyl protons appear as a multiplet at approximately 4.8 ppm, while the internal vinyl proton is observed as a multiplet further downfield at about 5.7 ppm. The complex splitting patterns of the vinyl protons are due to both geminal and vicinal couplings.

Caption: ¹H NMR spectral assignments for **allyldimethylsilane**.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of **allyldimethylsilane**. Each unique carbon atom in the molecule gives rise to a distinct signal.

Experimental Protocol: ^{13}C NMR Spectroscopy

The procedure for obtaining a ^{13}C NMR spectrum is similar to that for ^1H NMR, with a few key differences:

- **Sample Preparation:** A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Instrumentation and Acquisition:** A ^{13}C NMR probe is used, and the experiment is usually run with proton decoupling to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
- **Data Processing:** Similar to ^1H NMR, the FID is processed using a Fourier transform, phasing, and baseline correction.

^{13}C NMR Data Summary



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Note: Chemical shifts are approximate and can vary with experimental conditions.

Interpretation of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum of **allyldimethylsilane** displays four distinct signals, corresponding to the four unique carbon environments. The methyl carbons attached to the silicon appear at a characteristic upfield chemical shift of approximately -3.0 ppm. The allylic methylene carbon is found at around 25.0 ppm. The two vinyl carbons are observed in the downfield region, with the

terminal CH₂ carbon at approximately 112.0 ppm and the internal CH carbon at about 135.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

A typical procedure for acquiring an FT-IR spectrum of liquid **allyldimethylsilane** is as follows:

- **Sample Preparation:** A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the liquid is placed directly onto the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared beam, which is then converted into a spectrum by a Fourier transform.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data Summary



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Interpretation of the IR Spectrum

The IR spectrum of **allyldimethylsilane** exhibits characteristic absorption bands that confirm the presence of its key functional groups. The C-H stretching vibrations of the vinyl group are observed at approximately 3075 cm^{-1} , while the alkyl C-H stretches of the methyl and methylene groups appear around 2960 and 2900 cm^{-1} . The presence of the carbon-carbon double bond is confirmed by a stretching vibration at about 1630 cm^{-1} . A notable feature is the strong absorption at approximately 1250 cm^{-1} , which is characteristic of the symmetric deformation of the methyl groups attached to the silicon atom. The out-of-plane bending vibrations of the terminal vinyl group give rise to bands around 900 and 990 cm^{-1} . The Si-C stretching and methyl rocking vibrations are typically observed in the fingerprint region, with a significant band around 840 cm^{-1} .



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